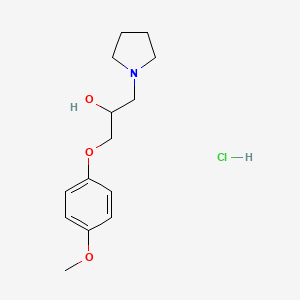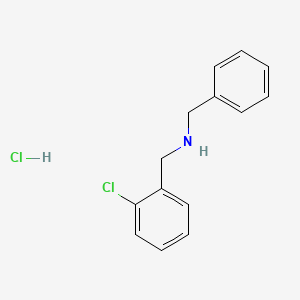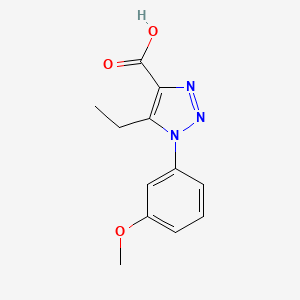
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as MPHP, is a chemical compound that has been widely studied in scientific research. It is a synthetic compound that has been synthesized and used in various fields of research, including neuroscience, pharmacology, and toxicology.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is thought to act as a partial agonist at the alpha-2 adrenergic receptor and as a reuptake inhibitor of dopamine and norepinephrine. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to interact with the endocannabinoid system, specifically by inhibiting the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids.
Biochemical and Physiological Effects:
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have a number of biochemical and physiological effects. In animal studies, 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to increase heart rate and blood pressure, and to cause vasoconstriction in certain blood vessels. In addition, 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to produce anxiolytic and anti-depressant effects in animal models.
Advantages and Limitations for Lab Experiments
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified, and its effects on neurotransmitter systems can be studied in vitro and in vivo. However, there are also some limitations to the use of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in laboratory experiments. It has been shown to have potential for abuse and dependence, and its effects on human subjects are not well understood.
Future Directions
There are several future directions for research on 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of research is the development of new drugs that target the endocannabinoid system, based on the structure of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. Another area of research is the investigation of the long-term effects of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride on neurotransmitter systems and behavior. Finally, there is a need for further research on the potential therapeutic uses of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, particularly in the treatment of anxiety and depression.
Synthesis Methods
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized by reacting 4-methoxyphenol with 1-pyrrolidin-2-one in the presence of an acid catalyst, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. The synthesis of 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is a well-established method, and the purity and yield of the final product can be controlled by adjusting the reaction conditions.
Scientific Research Applications
1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been used in a variety of scientific research applications, including as a tool for studying the function of neurotransmitter systems in the brain. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to modulate the release of dopamine and norepinephrine, two important neurotransmitters involved in reward and motivation pathways. 1-(4-methoxyphenoxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been used to investigate the role of the endocannabinoid system in regulating anxiety and stress responses.
properties
IUPAC Name |
1-(4-methoxyphenoxy)-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3.ClH/c1-17-13-4-6-14(7-5-13)18-11-12(16)10-15-8-2-3-9-15;/h4-7,12,16H,2-3,8-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSQMIJGDYAUSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5'-methyl-5'H-spiro[benzo[f]chromene-3,6'-phenanthridine]](/img/structure/B5163666.png)
![N-{2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B5163674.png)
![3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-1-propanone](/img/structure/B5163681.png)
![N-[(5-ethyl-2-pyridinyl)methyl]-5-(2-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5163690.png)
![2-(4-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B5163695.png)
![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5163700.png)

![2,3,4,5-tetrabromo-6-{[(2-ethylphenyl)amino]carbonyl}benzoic acid](/img/structure/B5163724.png)



![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide](/img/structure/B5163734.png)
![ethyl {5-[(2-nitrobenzoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5163755.png)
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)